![molecular formula C5H2Cl2N4 B11907814 3,5-Dichloro-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B11907814.png)
3,5-Dichloro-1H-pyrazolo[4,3-d]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-Dichloro-1H-pyrazolo[4,3-d]pyrimidine is a heterocyclic compound that belongs to the pyrazolopyrimidine family This compound is characterized by its fused ring structure, which includes both pyrazole and pyrimidine rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-1H-pyrazolo[4,3-d]pyrimidine typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of a formimidate derivative with hydrazine hydrate in ethanol . The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
3,5-Dichloro-1H-pyrazolo[4,3-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.
Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, and oxidizing or reducing agents for oxidation and reduction reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolopyrimidine derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound.
科学研究应用
3,5-Dichloro-1H-pyrazolo[4,3-d]pyrimidine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a valuable tool in biochemical studies.
Medicine: It is being investigated for its potential as an anticancer agent due to its ability to inhibit specific molecular targets involved in cancer cell proliferation
作用机制
The mechanism of action of 3,5-Dichloro-1H-pyrazolo[4,3-d]pyrimidine involves its interaction with specific molecular targets. For example, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation . The compound binds to the active site of CDK2, preventing its interaction with cyclin A2 and thereby inhibiting cell cycle progression. This mechanism is particularly relevant in the context of cancer treatment, where the inhibition of CDK2 can lead to the selective targeting of tumor cells.
相似化合物的比较
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another member of the pyrazolopyrimidine family with similar structural features.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A compound with an additional triazole ring fused to the pyrazolopyrimidine core.
Thioglycoside Derivatives: Compounds with thioglycoside groups attached to the pyrazolopyrimidine scaffold.
Uniqueness
3,5-Dichloro-1H-pyrazolo[4,3-d]pyrimidine is unique due to the presence of two chlorine atoms at positions 3 and 5, which can be selectively substituted to create a wide range of derivatives. This versatility makes it a valuable compound for the development of new chemical entities with diverse biological activities.
属性
分子式 |
C5H2Cl2N4 |
|---|---|
分子量 |
189.00 g/mol |
IUPAC 名称 |
3,5-dichloro-2H-pyrazolo[4,3-d]pyrimidine |
InChI |
InChI=1S/C5H2Cl2N4/c6-4-3-2(10-11-4)1-8-5(7)9-3/h1H,(H,10,11) |
InChI 键 |
MLYMYGBNGIZLMB-UHFFFAOYSA-N |
规范 SMILES |
C1=NC(=NC2=C(NN=C21)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-Thia-3-azaspiro[4.5]decane-2,4-dione](/img/structure/B11907752.png)

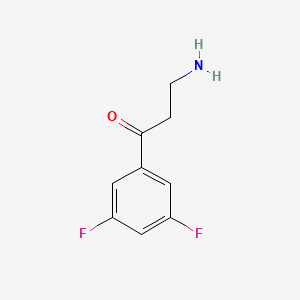
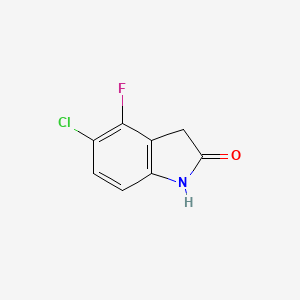
![4-Propyl-1-oxa-4-azaspiro[4.5]decane](/img/structure/B11907786.png)
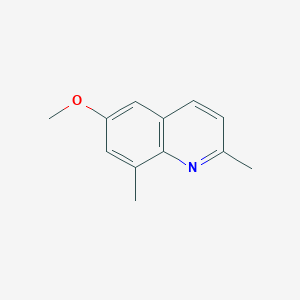

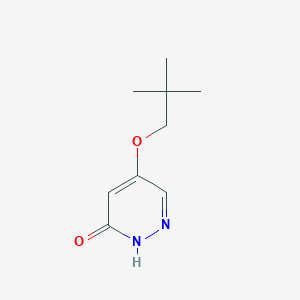

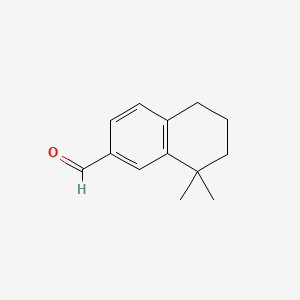


![2-Amino-3-{pyrrolo[2,1-f][1,2,4]triazin-5-yl}propanenitrile](/img/structure/B11907830.png)
